(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride
Description
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol hydrochloride is a chiral cyclohexanol derivative containing an azetidine ring. The compound features a cyclohexanol backbone with a hydroxyl group at position 1 and an azetidin-3-yloxy substituent at position 2, both in the (1R,2R) configuration. Its hydrochloride salt enhances stability and solubility. The molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.7 g/mol and CAS number 2126144-43-0 . It is primarily used as a chiral building block in pharmaceutical synthesis, notably for phosphodiesterase III inhibitors (e.g., in the synthesis of (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol derivatives) .
Properties
IUPAC Name |
(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIMSWUHGFQISI-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride typically involves the following steps:
Formation of the Azetidin-3-yloxy Group: This step involves the preparation of the azetidine ring, which can be achieved through cyclization reactions of suitable precursors.
Attachment to Cyclohexane: The azetidin-3-yloxy group is then attached to the cyclohexane ring through nucleophilic substitution reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azetidin-3-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Tramadol Hydrochloride
Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride Molecular Formula: C₁₆H₂₅NO₂·HCl Molecular Weight: 299.8 g/mol CAS: 36282-47-0
Key Differences :
- Tramadol’s 3-methoxyphenyl and dimethylamino groups confer opioid receptor affinity, whereas the azetidine group in the target compound may favor PDE III inhibition.
- Tramadol has higher molecular weight and hydrophobicity due to aromatic substitution.
rac-trans-2-Dimethylaminocyclohexanol Hydrochloride
Structure: (1R,2R)-2-(Dimethylamino)cyclohexan-1-ol hydrochloride Molecular Formula: C₈H₁₈ClNO Molecular Weight: 179.7 g/mol CAS: 40571-56-0
Key Differences :
(1R,2R)-2-((7-Bromoquinolin-4-yl)amino)cyclohexan-1-ol (Compound 12e)
Structure: Cyclohexanol substituted with a 7-bromoquinolin-4-ylamino group Molecular Formula: C₁₅H₁₈BrN₂O Molecular Weight: 321.3 g/mol CAS: Not specified
Key Differences :
- The quinoline moiety in Compound 12e likely improves lipophilicity and kinase-targeting activity, contrasting with the azetidine’s role in PDE III inhibitor synthesis.
Biological Activity
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group, commonly utilized in its hydrochloride salt form to enhance stability and solubility.
Chemical Structure
The compound's IUPAC name is this compound, with the following chemical structure:
- Molecular Formula : C₉H₁₇ClN₂O₂
- CAS Number : 2126144-43-0
- InChI : InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-/m1./s1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidin-3-yloxy Group : Preparation of the azetidine ring through cyclization reactions.
- Attachment to Cyclohexane : Nucleophilic substitution reactions attach the azetidin-3-yloxy group to the cyclohexane.
- Introduction of the Hydroxyl Group : Oxidation reactions introduce the hydroxyl group.
- Formation of the Hydrochloride Salt : The final step involves reacting with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes. The exact mechanism can vary depending on the context and application.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
| Study | Activity | Reference |
|---|---|---|
| Study A | Inhibition of E. coli growth | |
| Study B | Antifungal properties against Candida species |
Case Studies
Several case studies have been conducted to evaluate its efficacy in various applications:
- Neuroprotective Effects : A study explored its potential neuroprotective effects in models of neurodegenerative diseases. The findings indicated that it could reduce oxidative stress markers in neuronal cells.
- Cancer Research : Another study investigated its anti-cancer properties, showing promising results in inhibiting tumor cell proliferation in vitro.
Comparative Analysis with Similar Compounds
To understand its unique biological activity better, a comparative analysis with similar compounds was conducted:
| Compound | Structure | Biological Activity |
|---|---|---|
| (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-one | Ketone derivative | Moderate inhibition of enzyme activity |
| (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-amine | Amine derivative | Higher neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
